molecular formula CH3BBrFO B14677446 Methoxybromofluoroborane CAS No. 38481-08-2

Methoxybromofluoroborane

Katalognummer: B14677446
CAS-Nummer: 38481-08-2
Molekulargewicht: 140.75 g/mol
InChI-Schlüssel: AYMLJMRIVBOJQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methoxybromofluoroborane is a chemical compound with the molecular formula CH₃BBrFO It is a boron-containing compound that features a unique combination of methoxy, bromo, and fluoro substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methoxybromofluoroborane can be synthesized through several methods. One common approach involves the reaction of boron trihalides with methoxy and fluoro substituents under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale reactions using boron trihalides and appropriate methoxy and fluoro precursors. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Methoxybromofluoroborane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized boron compounds, while oxidation and reduction reactions can produce different boron oxides or hydrides .

Wissenschaftliche Forschungsanwendungen

Methoxybromofluoroborane has several scientific research applications, including:

Wirkmechanismus

The mechanism by which methoxybromofluoroborane exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The compound’s unique combination of methoxy, bromo, and fluoro groups allows it to engage in specific interactions with target molecules, influencing their behavior and activity .

Vergleich Mit ähnlichen Verbindungen

Methoxybromofluoroborane can be compared with other boron-containing compounds, such as:

Uniqueness: this compound’s unique combination of substituents makes it highly versatile and reactive, allowing it to participate in a wide range of chemical reactions and applications. Its ability to engage in specific interactions with target molecules sets it apart from other boron-containing compounds .

Eigenschaften

CAS-Nummer

38481-08-2

Molekularformel

CH3BBrFO

Molekulargewicht

140.75 g/mol

IUPAC-Name

bromo-fluoro-methoxyborane

InChI

InChI=1S/CH3BBrFO/c1-5-2(3)4/h1H3

InChI-Schlüssel

AYMLJMRIVBOJQH-UHFFFAOYSA-N

Kanonische SMILES

B(OC)(F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.